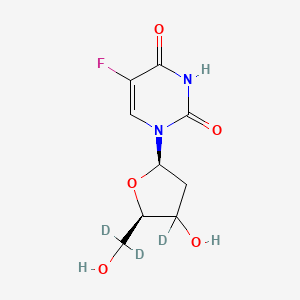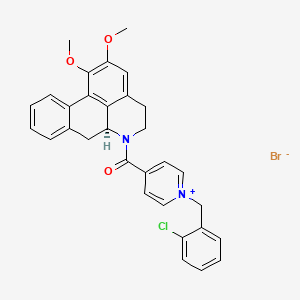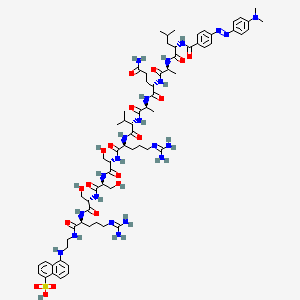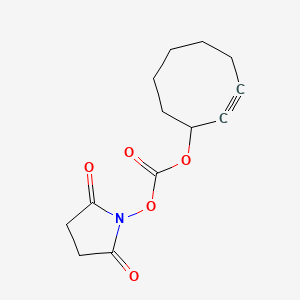
Floxuridine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Floxuridine-d3 is a deuterated form of floxuridine, an antineoplastic antimetabolite used primarily in the treatment of liver metastases from gastrointestinal malignancies. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic and metabolic studies, to trace the drug’s behavior in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
Floxuridine-d3 is synthesized by incorporating deuterium atoms into the floxuridine molecule. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the deuteration of thymidine followed by fluorination to produce this compound. The reaction conditions often include the use of deuterated solvents such as deuterium oxide and deuterated chloroform, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes multiple steps of purification, such as crystallization and chromatography, to ensure the final product meets the required specifications for research use.
化学反応の分析
Types of Reactions
Floxuridine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Substitution reactions can occur, particularly involving the fluorine atom in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of this compound, which are used for further research and analysis.
科学的研究の応用
Floxuridine-d3 is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a tracer in studies involving drug metabolism and pharmacokinetics.
Biology: Employed in cellular studies to understand the drug’s interaction with biological molecules.
Medicine: Utilized in preclinical studies to evaluate the efficacy and safety of floxuridine and its derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of drug formulations.
作用機序
Floxuridine-d3 exerts its effects by rapidly undergoing catabolism to form 5-fluorouracil, which is the active component of the drug. 5-Fluorouracil primarily works by interfering with DNA synthesis, thereby inhibiting the growth of rapidly dividing cancer cells. It may also inhibit the formation of RNA by incorporating into the RNA and producing fraudulent RNA, leading to cell death .
類似化合物との比較
Floxuridine-d3 is compared with other similar compounds such as:
5-Fluorouracil: Both compounds are antimetabolites used in cancer treatment, but this compound has a deuterium label for research purposes.
Thymidine: A precursor in the synthesis of this compound, used in various biochemical studies.
Fluorodeoxyuridine: Another pyrimidine analog with similar applications in cancer treatment.
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with non-deuterated compounds.
特性
分子式 |
C9H11FN2O5 |
|---|---|
分子量 |
249.21 g/mol |
IUPAC名 |
1-[(2R,5R)-4-deuterio-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m1/s1/i3D2,5D |
InChIキー |
ODKNJVUHOIMIIZ-SYLRLYPOSA-N |
異性体SMILES |
[2H]C1(C[C@@H](O[C@@H]1C([2H])([2H])O)N2C=C(C(=O)NC2=O)F)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)



![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)

![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)

![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)



